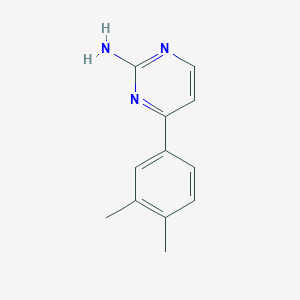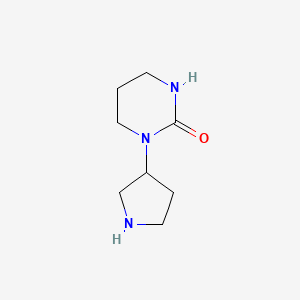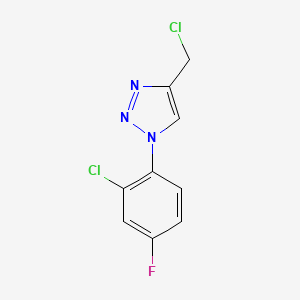
4-(3,4-二甲基苯基)嘧啶-2-胺
描述
4-(3,4-Dimethylphenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-Dimethylphenyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Dimethylphenyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
嘧啶化合物,包括“4-(3,4-二甲基苯基)嘧啶-2-胺”,因其在有机合成领域的多种化学和生物学应用而继续引起极大兴趣 . 它们常被用作合成更复杂有机分子的构建块 .
抗炎应用
嘧啶类化合物显示出一系列药理作用,包括抗炎活性 . 它们的抗炎作用归因于其对某些重要炎症介质的表达和活性的抑制反应 .
抗氧化应用
嘧啶类化合物,包括“4-(3,4-二甲基苯基)嘧啶-2-胺”,已知具有抗氧化特性 . 它们可以中和体内有害的自由基,从而可能减少氧化应激并预防各种健康状况 .
抗菌应用
已发现嘧啶类化合物具有抗菌活性 . 它们可以抑制或杀死微生物的生长,使其在治疗感染方面具有潜在的用途 .
抗病毒应用
嘧啶类化合物还具有抗病毒特性 . 它们可以抑制病毒的复制,使其在抗病毒药物的开发方面具有潜在的用途 .
抗真菌应用
已发现嘧啶类化合物,包括“4-(3,4-二甲基苯基)嘧啶-2-胺”,具有抗真菌活性 . 它们可以抑制或杀死真菌的生长,使其在治疗真菌感染方面具有潜在的用途 .
抗结核应用
作用机制
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidines, in general, are known to interact with their targets by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to affect various biochemical pathways related to inflammation .
Result of Action
Pyrimidines are known to exhibit anti-inflammatory effects .
生化分析
Biochemical Properties
4-(3,4-Dimethylphenyl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of serine/threonine protein kinase PLK4, which is a master regulator of centriole duplication . The interaction between 4-(3,4-Dimethylphenyl)pyrimidin-2-amine and PLK4 involves binding to the enzyme’s active site, thereby inhibiting its activity and preventing centriole duplication . This inhibition is significant in the context of cancer treatment, as PLK4 overexpression is often observed in various cancers .
Cellular Effects
4-(3,4-Dimethylphenyl)pyrimidin-2-amine has been shown to exert significant effects on various types of cells and cellular processes. In particular, it exhibits antiproliferative activity against breast cancer cells . The compound influences cell function by inhibiting PLK4, which leads to cell cycle arrest and apoptosis in cancer cells . Additionally, 4-(3,4-Dimethylphenyl)pyrimidin-2-amine affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer effects .
Molecular Mechanism
The molecular mechanism of 4-(3,4-Dimethylphenyl)pyrimidin-2-amine involves its interaction with PLK4. By binding to the active site of PLK4, the compound inhibits the enzyme’s activity, leading to the disruption of centriole duplication and cell cycle progression . This inhibition results in cell cycle arrest at the G0-G1 stage and induces apoptosis in cancer cells . The compound’s ability to inhibit PLK4 and its downstream effects on gene expression and cellular metabolism are key to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3,4-Dimethylphenyl)pyrimidin-2-amine have been observed to change over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties suggest that 4-(3,4-Dimethylphenyl)pyrimidin-2-amine remains stable over extended periods, allowing for sustained inhibition of PLK4 and prolonged anticancer effects . Long-term studies have shown that the compound maintains its efficacy in inhibiting cancer cell proliferation and inducing apoptosis .
Dosage Effects in Animal Models
The effects of 4-(3,4-Dimethylphenyl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits PLK4 and reduces cancer cell proliferation without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
4-(3,4-Dimethylphenyl)pyrimidin-2-amine is involved in several metabolic pathways, primarily through its interaction with enzymes such as PLK4 . The compound’s inhibition of PLK4 affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, the compound may undergo metabolic transformations in the liver, contributing to its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, 4-(3,4-Dimethylphenyl)pyrimidin-2-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as cancer cells, where it exerts its inhibitory effects on PLK4 . The compound’s distribution is influenced by its physicochemical properties, including its molecular weight and solubility .
Subcellular Localization
4-(3,4-Dimethylphenyl)pyrimidin-2-amine is localized to specific subcellular compartments, where it exerts its activity and function . The compound’s targeting signals and post-translational modifications direct it to the cytoplasm and nucleus, where it interacts with PLK4 and other biomolecules . This subcellular localization is critical for the compound’s ability to inhibit centriole duplication and induce apoptosis in cancer cells .
属性
IUPAC Name |
4-(3,4-dimethylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-3-4-10(7-9(8)2)11-5-6-14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBORFHJCDTQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine](/img/structure/B1467361.png)

![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467365.png)
![4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467366.png)

![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467368.png)
![(1-Methoxypropan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467373.png)
![4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole](/img/structure/B1467375.png)
![4-(chloromethyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467376.png)
![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467377.png)


